molecular formula C9H11ClN2OS B2752362 5-Chloro-2-(thian-4-yloxy)pyrimidine CAS No. 2197736-30-2

5-Chloro-2-(thian-4-yloxy)pyrimidine

Cat. No.: B2752362
CAS No.: 2197736-30-2
M. Wt: 230.71
InChI Key: FSQFLEDQKJCGDR-UHFFFAOYSA-N
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Description

5-Chloro-2-(thian-4-yloxy)pyrimidine is a versatile chemical compound that has garnered interest in various scientific fields due to its unique properties This compound is part of the pyrimidine family, which is known for its significant role in biological systems and synthetic chemistry Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(thian-4-yloxy)pyrimidine typically involves nucleophilic substitution reactions. One common method includes the reaction of 5-chloropyrimidine with thian-4-ol in the presence of a base. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(thian-4-yloxy)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at position 5 can be replaced by other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The thian-4-yloxy group can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-2-(thian-4-yloxy)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(thian-4-yloxy)pyrimidine involves its interaction with specific molecular targets. The chlorine atom and the thian-4-yloxy group contribute to its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with nucleic acids, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2,4,6-trifluoropyrimidine: Another pyrimidine derivative with multiple halogen substitutions, known for its use in nucleophilic aromatic substitution reactions.

    2-Thio-containing Pyrimidines: These compounds have a sulfur atom at position 2 and exhibit diverse biological activities, including antioxidant and anticancer properties.

Uniqueness

5-Chloro-2-(thian-4-yloxy)pyrimidine is unique due to the presence of the thian-4-yloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable tool in synthetic and medicinal chemistry.

Properties

IUPAC Name

5-chloro-2-(thian-4-yloxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2OS/c10-7-5-11-9(12-6-7)13-8-1-3-14-4-2-8/h5-6,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQFLEDQKJCGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1OC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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